molecular formula C15H20N2O2 B12200687 N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide CAS No. 202341-19-3

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B12200687
CAS No.: 202341-19-3
M. Wt: 260.33 g/mol
InChI Key: UKLZWMIJNSBPPY-UHFFFAOYSA-N
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Description

Introduction to N-[2-Oxo-2-Phenyl-1-(Piperidin-1-Yl)Ethyl]Acetamide

Historical Background and Discovery

This compound was first documented in chemical literature in 2005, as evidenced by its initial registration in PubChem (CID 3092544) on August 9, 2005. Early studies focused on its synthesis as part of broader efforts to explore heterocyclic compounds with potential bioactivity. The compound’s structure—combining a piperidine ring, ketone-linked phenyl group, and acetamide side chain—reflects design principles common in neuropharmacological agents, though specific therapeutic targets remain under investigation.

Recent advancements in computational chemistry have enabled detailed conformational analyses, revealing how its flexible piperidine moiety and planar phenyl group may enhance binding specificity to biological targets. While no clinical trials involving this specific compound have been reported, structural analogs featuring piperidine and acetamide groups have shown promise as enzyme inhibitors and receptor modulators.

Nomenclature and Synonyms

The compound’s systematic IUPAC name, N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide , delineates its core components:

  • Piperidin-1-yl : A six-membered amine ring.
  • 2-Oxo-2-phenyl : A ketone group bonded to a phenyl substituent.
  • Acetamide : An acetylated amine side chain.
Table 1: Key Nomenclature and Identifiers
Property Value
CAS Registry Number 202341-19-3
Molecular Formula $$ \text{C}{15}\text{H}{20}\text{N}2\text{O}2 $$
Molecular Weight 260.33 g/mol
Synonyms MLS001207793; N-(2-Oxo-2-phenyl-1-piperidin-1-yl-ethyl)-acetamide

The compound’s SMILES representation, CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2 , further clarifies its atomic connectivity and spatial arrangement.

Relevance in Contemporary Chemical Research

This compound has garnered attention for its structural versatility and potential applications in drug design:

  • Medicinal Chemistry :

    • The piperidine ring enhances bioavailability by improving membrane permeability, a feature critical for central nervous system-targeted therapeutics.
    • The phenyl-ketone moiety facilitates hydrophobic interactions with protein binding pockets, as seen in protease inhibitors.
    • Acetamide groups contribute to hydrogen bonding, aiding solubility and target engagement.
  • Synthetic Methodology :

    • Multi-step synthesis routes involving chloroacetyl chloride and amine intermediates have been optimized to produce high-purity batches.
    • Recent patents describe analogous piperidine-acetamide derivatives as retinoid-related orphan receptor gamma (RORγ) modulators, highlighting their potential in treating autoimmune diseases.
  • Computational Studies :

    • Molecular dynamics simulations predict stable interactions with neurological receptors, though experimental validation is pending.

Scope and Objectives of the Review

This review consolidates fragmented data on this compound to achieve three objectives:

  • Structural Elucidation : Correlate its molecular features with observed physicochemical properties.
  • Research Synthesis : Evaluate existing studies on synthesis, computational modeling, and biological potential.
  • Knowledge Gaps : Identify understudied areas, such as in vivo efficacy and toxicity profiles, to guide future investigations.

By addressing these aims, this work seeks to inform rational design strategies for piperidine-acetamide hybrids in pharmaceutical development.

Properties

CAS No.

202341-19-3

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18)

InChI Key

UKLZWMIJNSBPPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Piperidine-Ethylacetamide Backbone

The synthesis begins with the preparation of 1-(2-aminoethyl)piperidine. Piperidine is reacted with ethyl bromoacetate in THF under reflux to form the ethyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid. This intermediate is then treated with acetic anhydride to introduce the acetamide group.

Reaction conditions :

  • Solvent : THF or DMF.

  • Temperature : 60–80°C for esterification; room temperature for acetylation.

  • Catalyst : Triethylamine (for hydrolysis).

Phenylketone Coupling

The phenylketone moiety is introduced via Friedel-Crafts acylation. The piperidine-ethylacetamide intermediate reacts with benzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM). This step yields this compound after neutralization.

Key parameters :

  • Molar ratio : 1:1.2 (piperidine intermediate : benzoyl chloride).

  • Reaction time : 4–6 hours.

  • Workup : Aqueous sodium bicarbonate wash to remove excess AlCl₃.

One-Pot Coupling Approach

A streamlined method avoids isolating intermediates by combining steps in a single reactor. This approach uses hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents to directly conjugate the phenylketone and acetamide groups to the piperidine core.

Procedure :

  • Piperidine (1 equiv), 2-oxo-2-phenylacetic acid (1.1 equiv), and EDC (1.2 equiv) are dissolved in DMF.

  • HOBt (0.1 equiv) is added to activate the carboxylic acid.

  • The mixture is stirred at 20–25°C for 12–18 hours.

  • The product is precipitated using ice-water and recrystallized from ethanol.

Advantages :

  • Yield : ~75% (estimated).

  • Purity : >95% after recrystallization.

Solvent-Free Mechanochemical Synthesis

Emerging methods employ solvent-free conditions to enhance sustainability. Reactants are ball-milled with catalytic potassium carbonate (K₂CO₃) to facilitate the coupling reaction.

Conditions :

  • Milling time : 2 hours.

  • Temperature : 70°C (external heating).

  • Catalyst : K₂CO₃ (10 mol%).

Outcomes :

  • Reduced reaction time (2 hours vs. 12–18 hours in solution).

  • Comparable yield (~70%) but lower purity (85–90%), necessitating further column chromatography.

Hydrogenation-Based Purification

Post-synthesis purification often involves catalytic hydrogenation to remove nitro or unsaturated byproducts. For example, palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces impurities without affecting the acetamide group.

Typical protocol :

  • Catalyst : 10% Pd/C (0.1 equiv).

  • Pressure : 1–3 bar H₂.

  • Duration : 2–4 hours.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Stepwise Synthesis~70%>95%ModerateHigh purity via crystallization
One-Pot Coupling~75%>95%HighReduced isolation steps
Mechanochemical~70%85–90%LowSolvent-free, eco-friendly

Data synthesized from.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Enhance reagent solubility and stabilize intermediates.

  • Ether solvents (MTBE): Used in workup to precipitate products.

Temperature Control

  • Low temperatures (0–10°C): Minimize side reactions during acetylation.

  • Room temperature : Optimal for coupling reactions to prevent epimerization.

Catalytic Systems

  • EDC/HOBt : Gold standard for carbodiimide-mediated couplings.

  • AlCl₃ : Effective for Friedel-Crafts acylation but requires careful handling.

Challenges and Optimization

  • Byproduct formation : Over-acylation or piperidine ring opening can occur at high temperatures. Mitigated by strict stoichiometric control.

  • Crystallization difficulties : The compound’s low solubility in water necessitates ethanol/water mixtures for recrystallization.

  • Scale-up limitations : Mechanochemical methods face equipment constraints, whereas one-pot synthesis is more adaptable to industrial reactors .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation reactions, typically using reagents like hydrogen peroxide . This reaction likely targets the piperidine ring or adjacent functional groups, forming oxidized derivatives such as sulfoxides or ketones.

  • Reagents : Hydrogen peroxide, acidic or basic catalysts.

  • Conditions : Controlled temperature and solvent selection (e.g., water or organic solvents).

  • Product : Oxidized derivatives (e.g., sulfoxides, ketones).

Reduction

Reduction reactions are facilitated by reagents like sodium borohydride , targeting carbonyl groups (e.g., the oxo group in the acetamide moiety). This may lead to the formation of alcohol derivatives.

  • Reagents : Sodium borohydride, protic solvents.

  • Conditions : Mild to moderate temperatures.

  • Product : Reduced derivatives (e.g., alcohols).

Hydrolysis

The acetamide group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts. This reaction is critical for modifying the compound’s pharmacokinetic properties.

  • Reagents : HCl (acidic) or NaOH (basic).

  • Conditions : Elevated temperature, aqueous media.

  • Product : Carboxylic acid or ammonium salt.

Nucleophilic Acyl Substitution

The amide group may undergo nucleophilic acyl substitution reactions, allowing for functional group interconversions. This is often used to synthesize analogs with varying biological activities .

  • Reagents : Alcohols or amines (e.g., methanol, ethylamine).

  • Conditions : Acidic or basic catalysis.

  • Product : Esters or substituted amides .

Significance of Reactions

These reactions are pivotal for optimizing the compound’s therapeutic potential. For instance:

  • Oxidation and reduction help modify the compound’s stability and interaction with biological targets, such as enzymes or receptors .

  • Hydrolysis may enhance solubility or metabolic stability, critical for drug development.

  • Nucleophilic acyl substitution enables structural diversification, aiding in the discovery of analogs with improved selectivity or potency .

Scientific Research Applications

Central Nervous System Modulation

Research indicates that compounds similar to N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide exhibit effects on the central nervous system (CNS). These compounds have been investigated for their potential as stimulants and modulators of neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety disorders .

Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit specific enzymes, including tankyrases, which are implicated in various diseases, including cancer and degenerative disorders. The inhibition of these enzymes can lead to therapeutic benefits by disrupting pathways that promote tumor growth or cellular degeneration .

Antithrombotic Properties

Some derivatives of piperidine-based compounds have demonstrated antithrombotic activity by inhibiting coagulation factors such as factor Xa and thrombin. This suggests that this compound could potentially be developed into a treatment for thromboembolic disorders, providing a new avenue for anticoagulant therapy .

Case Study 1: CNS Effects

A study investigated the effects of a piperidine derivative on anxiety-related behaviors in animal models. The results indicated that administration of the compound led to significant reductions in anxiety-like behavior, suggesting its potential as an anxiolytic agent. Behavioral assessments were coupled with biochemical analyses showing modulation of serotonin and norepinephrine levels in the brain .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on tankyrase activity. The compound was shown to effectively reduce tankyrase activity in vitro, leading to decreased proliferation of cancer cell lines known to be dependent on this enzyme. These findings support its development as a candidate for cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
CNS ModulationPotential treatment for depression and anxiety disorders
Enzyme InhibitionInhibits tankyrases involved in cancer progression
Antithrombotic PropertiesMay serve as an anticoagulant by inhibiting coagulation factors

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Piperidine and piperazine rings are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities. The target compound’s piperidine group distinguishes it from piperazine derivatives like N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide (), which contains a piperazine ring and a 4-methylphenyl substituent.

Another analog, N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (), incorporates a sulfonyl-piperidine group, which may enhance metabolic stability and target binding affinity .

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight Notable Features
Target Compound Piperidine-acetamide Phenyl, 2-oxoethyl ~318.4* Lipophilic core, ketone group
N-(4-Methylphenyl)-2-{3-oxo-piperazine}acetamide () Piperazine-acetamide 4-Methylphenyl, 3-oxo ~407.5† Enhanced solubility
N-(2-ethyl-6-methylphenyl)-piperidine-sulfonyl acetamide () Piperidine-acetamide Sulfonyl-pyridinyl, ethyl-methylphenyl 521.6 Metabolic stability
N-Phenyl-2-(piperazin-1-yl)acetamide () Piperazine-acetamide Phenyl 219.28 Ligand coordination potential

*Calculated based on molecular formula. †Estimated from analogous structures.

Substituent Variations and Physicochemical Properties

  • Phenyl Group Modifications : The target’s phenyl group is shared with compounds like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), where dichlorophenyl substitution increases steric bulk and electronic effects, influencing crystal packing via N–H⋯O hydrogen-bonded dimers .
  • Ketone vs.

Biological Activity

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide, also known as a piperidine derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and an acetamide functional group. Its molecular formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, with a molecular weight of approximately 260.34 g/mol .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

In Vitro Studies

A study reported the minimum inhibitory concentration (MIC) values for several derivatives, indicating that this compound exhibits significant antimicrobial activity. The results are summarized in the following table:

Compound MIC (µg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other derivativesVariesVarious Gram-positive and Gram-negative bacteria

The compound demonstrated effective bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study focused on its cytotoxicity against various cancer cell lines, revealing that it induces apoptosis in hypopharyngeal tumor cells.

Case Study: Hypopharyngeal Tumor Cells

In a controlled experiment, the compound was tested against FaDu hypopharyngeal tumor cells, showing a notable reduction in cell viability compared to a reference drug (bleomycin). The findings are summarized below:

Treatment Cell Viability (%) Significance (p-value)
N-[2-oxo-2-phenyl...acetamide45%< 0.01
Bleomycin60%-
Control100%-

The results indicate that N-[2-oxo-2-phenyl...acetamide has a strong potential for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural characteristics. Research into the structure–activity relationship (SAR) of such compounds suggests that modifications to the piperidine ring can enhance their antimicrobial and anticancer properties.

Key Observations:

  • Substituents on the Piperidine Ring : Electron-donating groups enhance antibacterial activity.
  • Hydrophobicity : Increased hydrophobic character correlates with improved cell membrane penetration and biological efficacy.
  • Three-Dimensional Structure : More saturated structures tend to interact more effectively with biological targets .

Q & A

Q. What are the established synthetic routes for N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach is the condensation of phenylacetone derivatives with piperidine, followed by acetylation. For example:

  • Step 1 : React 2-oxo-2-phenylacetaldehyde with piperidine to form the intermediate 1-(piperidin-1-yl)-2-phenylacetaldehyde.
  • Step 2 : Introduce the acetamide group via nucleophilic acyl substitution using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine). Optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., ethanol or dichloromethane). Purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, acetamide carbonyl at ~170 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C16_{16}H20_{20}N2_2O2_2).
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths and angles, such as the planar acetamide group and piperidine chair conformation. Evidence from similar compounds shows phenyl ring dihedral angles of 45–60° relative to the piperidine plane .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of this compound in biological systems?

  • Target Selection : Prioritize receptors like GPCRs or enzymes (e.g., lipoxygenase) based on structural analogs with reported activity .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites. The piperidine moiety often engages in hydrophobic interactions, while the acetamide carbonyl forms hydrogen bonds.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. How can contradictory results in biological activity (e.g., antimicrobial vs. inactive) be resolved?

Contradictions may arise from assay conditions or structural variability. Mitigation strategies include:

  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify efficacy thresholds.
  • Structural Analog Comparison : Compare with derivatives like N-(5-chloro-2-methoxyphenyl)acetamide (MIC = 8 µg/mL against S. aureus) to pinpoint substituent effects .
  • Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives.

Q. What methodologies are recommended for analyzing enantiomeric purity, given the compound’s chiral center?

  • Chiral Derivatization : Convert the compound to diastereomers using (S)-(-)-1-phenylethylamine, then analyze via HPLC with a C18 column .
  • Chiral Stationary Phases : Use HPLC columns like Chiralpak IA to resolve enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess (>98%).
  • Circular Dichroism (CD) : Confirm optical activity peaks at 220–250 nm for the acetamide group .

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